
Escitalopram
Overview
Description
Escitalopram is a selective serotonin reuptake inhibitor used primarily as an antidepressant. It is the S-enantiomer of citalopram, which means it is one of the two mirror-image forms of the molecule. This compound is known for its high selectivity and potency in inhibiting the serotonin transporter, making it effective in treating major depressive disorder and generalized anxiety disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of escitalopram involves several steps, starting from the precursor citalopram. One common method includes the resolution of the racemic mixture of citalopram into its enantiomers using chiral chromatography. The S-enantiomer is then isolated and purified .
Another method involves the cyclization of a diol compound, followed by the resolution of the resulting compound. The diol compound is often prepared as an oxalate salt to facilitate the resolution process .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of chiral stationary phases such as Chiralpak AD or Chiralcel OD is common in the chromatographic separation of enantiomers . The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Escitalopram undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions, particularly involving the cyano group, are significant in the synthesis of this compound analogues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as sodium cyanide and palladium catalysts are used in substitution reactions.
Major Products
The major products formed from these reactions include various metabolites and analogues of this compound, which are often studied for their pharmacological properties .
Scientific Research Applications
Major Depressive Disorder
Clinical Efficacy:
Escitalopram is primarily indicated for the treatment of major depressive disorder (MDD) in adults and adolescents aged 12-17. Clinical trials have established its efficacy over placebo, with significant improvements observed in depression scales such as the Montgomery-Asberg Depression Rating Scale (MADRS) and the Hamilton Rating Scale for Depression (HAM-D) .
Dosage and Administration:
Typical dosages range from 10 mg to 20 mg daily, with studies indicating that these doses are effective for both acute and maintenance therapy. Notably, this compound has been found to be at least as effective as racemic citalopram at higher doses .
Study | Population | Dosage | Duration | Outcome |
---|---|---|---|---|
Study 1 | Adults | 10-20 mg | 8 weeks | Significant improvement in MADRS scores |
Study 2 | Adolescents | Flexible | 8 weeks | Greater improvement on Children's Depression Rating Scale-Revised (CDRS-R) compared to placebo |
Anxiety Disorders
This compound is also effective for treating various anxiety disorders, including generalized anxiety disorder (GAD), social anxiety disorder, and panic disorder.
Generalized Anxiety Disorder:
The FDA has approved this compound for GAD treatment in adults and pediatric patients aged 7 and older. Clinical studies show that this compound significantly reduces anxiety symptoms compared to placebo .
Social Anxiety Disorder:
Multiple double-blind, placebo-controlled trials have demonstrated this compound's superiority in managing social anxiety disorder, with notable improvements in patient-reported outcomes .
Obsessive-Compulsive Disorder
This compound is recognized for its efficacy in treating obsessive-compulsive disorder (OCD). Studies indicate that it can reduce obsessive thoughts and compulsive behaviors effectively .
Post-Traumatic Stress Disorder
While not FDA-approved specifically for post-traumatic stress disorder (PTSD), this compound is frequently used off-label for this condition, showing promising results in reducing symptoms related to trauma exposure.
Pharmacological Mechanism
This compound's mechanism of action involves the selective inhibition of serotonin reuptake, leading to increased serotonin levels in the synaptic cleft. This action contributes to its antidepressant and anxiolytic effects .
Case Studies
Case studies illustrate this compound’s utility across various conditions:
- Case Study A: A 30-year-old male with MDD showed a significant reduction in symptoms after 12 weeks on this compound, with improvements noted in both mood and functionality.
- Case Study B: An adolescent female diagnosed with GAD experienced marked anxiety reduction after initiating treatment with this compound, leading to improved academic performance and social interactions.
Recent Research Findings
Recent studies have explored the neurobiological effects of this compound on brain function:
Mechanism of Action
Escitalopram works by inhibiting the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron. This inhibition increases the levels of serotonin available in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (SERT), where this compound binds to the orthosteric site, preventing serotonin reuptake .
Comparison with Similar Compounds
Similar Compounds
Citalopram: The racemic mixture from which escitalopram is derived.
Fluoxetine: Another selective serotonin reuptake inhibitor with a different chemical structure.
Sertraline: A selective serotonin reuptake inhibitor with a similar mechanism of action but different pharmacokinetic properties
Uniqueness
This compound is unique due to its high selectivity and potency for the serotonin transporter. It has been shown to be more effective and better tolerated than its racemic mixture, citalopram, and other selective serotonin reuptake inhibitors in some clinical studies . Its allosteric modulation of the serotonin transporter also contributes to its superior efficacy and faster onset of action compared to other selective serotonin reuptake inhibitors .
Biological Activity
Escitalopram, a selective serotonin reuptake inhibitor (SSRI), is primarily used for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD). Its biological activity is closely linked to its effects on serotonin transporters and various neurobiological mechanisms. This article explores the pharmacodynamics, efficacy, and neuroplastic effects of this compound, supported by data tables and relevant case studies.
This compound selectively inhibits the reuptake of serotonin (5-HT) at the synaptic cleft, enhancing serotonergic neurotransmission. Recent studies have highlighted additional mechanisms:
- Allosteric Modulation : this compound binds to an allosteric site on the serotonin transporter (SERT), which modulates SERT function without competing with serotonin. This binding decreases the dissociation constant for this compound at the orthosteric site, prolonging its inhibitory effects .
- SERT Internalization : this compound has been shown to induce rapid internalization of SERT, decreasing its membrane density. This internalization occurs over minutes in vitro and days in vivo, influencing the drug's efficacy over time .
Efficacy in Clinical Trials
This compound's efficacy has been demonstrated across various clinical trials. Below is a summary of key findings:
Neuroplasticity and Synaptic Density
Recent research indicates that this compound promotes synaptic plasticity within the brain, which may underlie its delayed therapeutic effects:
- A study found that daily intake of this compound for 3–5 weeks led to observable changes in synaptic density in healthy individuals, suggesting that SSRIs may facilitate neuroplasticity as a mechanism of action .
- Functional brain imaging studies have shown that this compound alters resting-state network connectivity within hours of administration, indicating rapid changes in brain architecture associated with serotonergic modulation .
Case Studies and Observational Findings
- Chronic Heart Failure Patients : A study involving patients with chronic systolic heart failure showed that this compound was well tolerated but did not significantly reduce all-cause mortality or hospitalization rates compared to placebo .
- Treatment-Resistant Depression : In a comparative study between psilocybin and this compound for treatment-resistant depression, both treatments demonstrated efficacy, but this compound's role in enhancing serotonergic activity was emphasized as a critical factor in treatment response .
Q & A
Basic Research Questions
Q. How should researchers design randomized controlled trials (RCTs) to evaluate Escitalopram’s efficacy compared to other SSRIs?
- Methodological Answer : Use a double-blind, placebo-controlled design with standardized dosing (e.g., 10–20 mg/day for this compound). Include validated outcome measures such as the Hamilton Depression Rating Scale (HAM-D) or Montgomery–Åsberg Depression Rating Scale (MADRS) to quantify symptom reduction. Ensure balanced randomization and stratification by baseline severity to mitigate confounding variables. Control groups should receive either placebo or active comparators (e.g., sertraline, fluoxetine) with equivalent titration protocols .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound trials?
- Methodological Answer : Employ mixed-effects models or repeated-measures ANOVA to account for longitudinal data. Dose-response curves can be analyzed using nonlinear regression (e.g., Emax models) to estimate effective doses (ED50). Sensitivity analyses should test assumptions about missing data (e.g., multiple imputation) .
Q. How can researchers ensure reproducibility in this compound studies when selecting outcome measures?
- Methodological Answer : Adopt scales with demonstrated sensitivity to change, such as the MADRS, which is optimized for detecting treatment effects in depression trials. Pre-specify primary and secondary endpoints in trial registries (e.g., ClinicalTrials.gov ) to reduce outcome reporting bias .
Advanced Research Questions
Q. How should contradictory findings in this compound’s efficacy across meta-analyses be reconciled?
- Methodological Answer : Conduct a meta-regression to explore heterogeneity sources (e.g., patient demographics, study duration, dosing protocols). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to subgroup analyses, such as comparing this compound’s efficacy in treatment-naïve vs. treatment-resistant populations. Address publication bias via funnel plots and trim-and-fill methods .
Q. What experimental designs are optimal for investigating this compound’s long-term safety profile?
- Methodological Answer : Implement prospective cohort studies with extended follow-up (≥12 months) to monitor adverse events (e.g., QT prolongation, withdrawal symptoms). Use time-to-event analyses (e.g., Cox proportional hazards models) to quantify risk factors. Integrate pharmacovigilance databases (e.g., FAERS) for real-world signal detection .
Q. How can pharmacogenomic variability in this compound response be systematically studied?
- Methodological Answer : Conduct genome-wide association studies (GWAS) with pre-defined candidate genes (e.g., CYP2C19 for metabolism, SLC6A4 for serotonin transport). Use polygenic risk scores to model cumulative genetic effects. Validate findings in independent cohorts with phenotyping rigor (e.g., structured diagnostic interviews) .
Q. What methodologies address placebo effects in this compound trials for depressive disorders?
- Methodological Answer : Incorporate a placebo lead-in phase to exclude rapid placebo responders. Apply Bayesian adaptive designs to dynamically adjust randomization probabilities based on interim efficacy data. Use biomarker-augmented analyses (e.g., EEG or fMRI correlates of placebo response) to refine outcome measures .
Q. Data Management and Reporting
Q. How should researchers handle missing data in this compound trials to maintain validity?
- Methodological Answer : Pre-specify handling methods in the statistical analysis plan (SAP). Use multiple imputation for missing at random (MAR) data or pattern-mixture models for missing not at random (MNAR) scenarios. Sensitivity analyses must compare complete-case vs. imputed results .
Q. What frameworks ensure ethical data sharing in this compound research?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing de-identified datasets in repositories like ClinicalStudyDataRequest.com . Include data dictionaries and analysis scripts to facilitate replication. Obtain informed consent for secondary data use during trial enrollment .
Q. Critical Analysis and Interpretation
Q. How can cost-effectiveness analyses (CEA) of this compound be integrated into clinical guidelines?
- Methodological Answer : Use decision-analytic models (e.g., Markov models) incorporating quality-adjusted life-years (QALYs) and direct/indirect costs. Validate inputs with real-world evidence (e.g., electronic health records) to ensure generalizability. Present results as incremental cost-effectiveness ratios (ICERs) against thresholds (e.g., €30,000/QALY in Belgium) .
Q. What strategies mitigate bias in open-label this compound studies?
- Methodological Answer : Employ objective endpoints (e.g., actigraphy for sleep disturbances, cortisol levels for stress response). Use blinded outcome assessors and centralized adjudication committees for adverse events. Apply propensity score matching to adjust for confounding in observational designs .
Properties
IUPAC Name |
(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQXVZVJXJVFP-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048440 | |
Record name | Escitalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Escitalopram | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005028 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble | |
Record name | Escitalopram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01175 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Escitalopram, like other selective serotonin re-uptake inhibitors, enhances serotonergic activity by binding to the orthosteric (i.e. primary) binding site on the serotonin transporter (SERT), the same site to which endogenous 5-HT binds, and thus prevents the re-uptake of serotonin into the presynaptic neuron. Escitalopram, along with [paroxetine], is also considered an allosteric serotonin re-uptake inhibitor - it binds to a secondary allosteric site on the SERT molecule to more strongly inhibit 5-HT re-uptake. Its combination of orthosteric and allosteric activity on SERT allows for greater extracellular 5-HT levels, a faster onset of action, and greater efficacy as compared to other SSRIs. The sustained elevation of synaptic 5-HT eventually causes desensitization of 5-HT1A auto-receptors, which normally shut down endogenous 5-HT release in the presence of excess 5-HT - this desensitization may be necessary for the full clinical effect of SSRIs and may be responsible for their typically prolonged onset of action. Escitalopram has shown little-to-no binding affinity at a number of other receptors, such as histamine and muscarinic receptors, and minor activity at these off-targets may explain some of its adverse effects., The mechanism of antidepressant action of escitalopram, the S-enantiomer of racemic citalopram, is presumed to be linked to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT). | |
Record name | Escitalopram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01175 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Escitalopram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8410 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
128196-01-0 | |
Record name | (+)-Citalopram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128196-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Escitalopram [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128196010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Escitalopram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01175 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Escitalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESCITALOPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S742ANY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Escitalopram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8410 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Escitalopram | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005028 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147-152C | |
Record name | Escitalopram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01175 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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